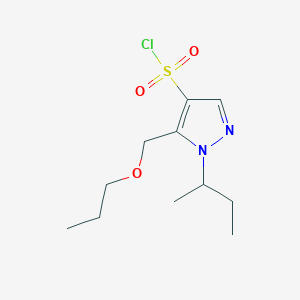
1-sec-butyl-5-(propoxymethyl)-1H-pyrazole-4-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Sec-butyl-5-(propoxymethyl)-1H-pyrazole-4-sulfonyl chloride (BP-1) is a chemical compound that is widely used in scientific research. It is a sulfonate ester that has been shown to have a variety of biochemical and physiological effects. In
Mecanismo De Acción
1-sec-butyl-5-(propoxymethyl)-1H-pyrazole-4-sulfonyl chloride inhibits the activity of protein kinases by binding to the ATP-binding site on the kinase. This prevents the kinase from phosphorylating its target proteins, which can disrupt cellular signaling pathways.
Biochemical and Physiological Effects:
1-sec-butyl-5-(propoxymethyl)-1H-pyrazole-4-sulfonyl chloride has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. 1-sec-butyl-5-(propoxymethyl)-1H-pyrazole-4-sulfonyl chloride has also been shown to reduce inflammation in animal models of inflammatory diseases. In addition, 1-sec-butyl-5-(propoxymethyl)-1H-pyrazole-4-sulfonyl chloride has been shown to improve glucose metabolism in animal models of diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-sec-butyl-5-(propoxymethyl)-1H-pyrazole-4-sulfonyl chloride has several advantages for lab experiments. It is a potent and specific inhibitor of protein kinases, which makes it a valuable tool for studying kinase signaling pathways. 1-sec-butyl-5-(propoxymethyl)-1H-pyrazole-4-sulfonyl chloride is also relatively easy to synthesize and has a long shelf life. However, 1-sec-butyl-5-(propoxymethyl)-1H-pyrazole-4-sulfonyl chloride can be toxic to cells at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 1-sec-butyl-5-(propoxymethyl)-1H-pyrazole-4-sulfonyl chloride. One area of interest is the development of more potent and specific inhibitors of protein kinases. Another area of interest is the use of 1-sec-butyl-5-(propoxymethyl)-1H-pyrazole-4-sulfonyl chloride in combination with other drugs to improve their efficacy. Finally, 1-sec-butyl-5-(propoxymethyl)-1H-pyrazole-4-sulfonyl chloride could be used to study the role of protein kinases in various diseases, such as cancer and diabetes.
Métodos De Síntesis
1-sec-butyl-5-(propoxymethyl)-1H-pyrazole-4-sulfonyl chloride can be synthesized using a multi-step process. The first step involves the reaction of 1H-pyrazole-4-carboxylic acid with sec-butylamine to form the corresponding amide. The amide is then treated with propylene oxide to form the propoxymethyl derivative. Finally, the sulfonate ester is formed by reacting the propoxymethyl derivative with chlorosulfonic acid.
Aplicaciones Científicas De Investigación
1-sec-butyl-5-(propoxymethyl)-1H-pyrazole-4-sulfonyl chloride has been extensively used in scientific research as a tool to study various biological processes. It has been shown to inhibit the activity of protein kinases, which are enzymes that play a key role in many cellular processes. 1-sec-butyl-5-(propoxymethyl)-1H-pyrazole-4-sulfonyl chloride has also been used to study the role of protein phosphorylation in cell signaling pathways.
Propiedades
IUPAC Name |
1-butan-2-yl-5-(propoxymethyl)pyrazole-4-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19ClN2O3S/c1-4-6-17-8-10-11(18(12,15)16)7-13-14(10)9(3)5-2/h7,9H,4-6,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQPDVWVDXNYGRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOCC1=C(C=NN1C(C)CC)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-sec-butyl-5-(propoxymethyl)-1H-pyrazole-4-sulfonyl chloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

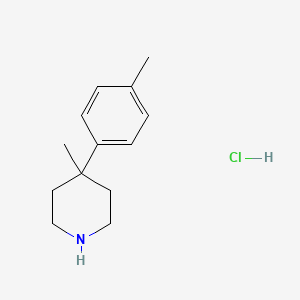
![4-[(E)-3-(4-Fluorosulfonyloxyphenyl)prop-2-enoyl]-1-methyl-2-nitrobenzene](/img/structure/B2624930.png)
![2-[(4-methylcyclohexyl)oxy]benzaldehyde, Mixture of diastereomers](/img/structure/B2624931.png)

![N-(1,3-benzodioxol-5-yl)-4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]benzamide](/img/structure/B2624934.png)
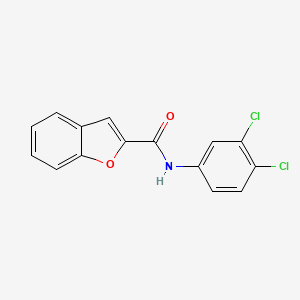
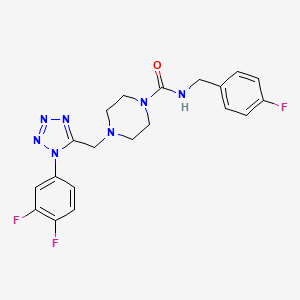
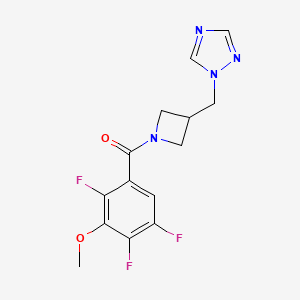
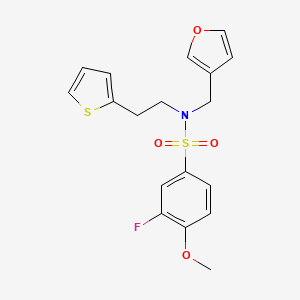


![5-({2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl}carbonyl)-2-methylpyridine](/img/structure/B2624944.png)
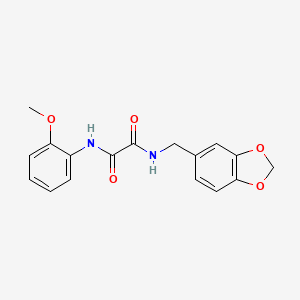
![2-{1-[(2-Fluorophenyl)methyl]benzimidazol-2-yl}propan-2-ol](/img/structure/B2624951.png)